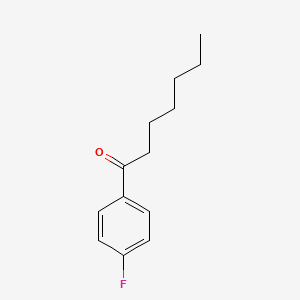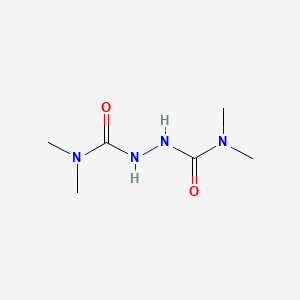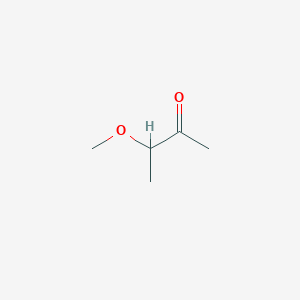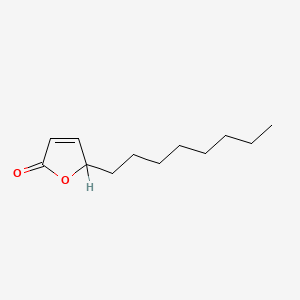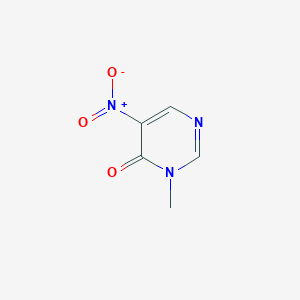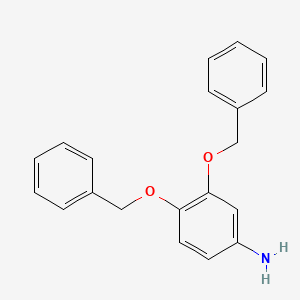
3,4-Dibenzyloxy aniline
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3,4-Dibenzyloxy aniline, such as N-Benzylideneaniline, has been studied. The synthesis involves the Schiff base reaction using Kinnow peel powder as a green catalyst . Another study discusses the synthesis of N-benzylideneaniline over bimetallic reduced graphene oxide .Chemical Reactions Analysis
The chemical reactions involving aniline compounds have been studied extensively. For instance, aniline reacts with benzene rings to form anilines, which are precursors of many high-value chemical products . Another study discusses the chemical reactivity of 2,3,4-substituted derivatives of aniline .Scientific Research Applications
Reductively Triggered Fragmentation in Carbamates
- Research on 4-nitrobenzyl carbamates showed the release of substituted anilines, including 3,4-dibenzyloxy aniline, upon nitro group reduction. The study highlighted the importance of the basicity of the leaving aniline and its influence on the yield and efficiency of aniline release, relevant for prodrug development in enzyme-prodrug therapy (Sykes et al., 2000).
Polyurethane Cationomers with Anil Groups
- Aniline derivatives, including 3,4-dibenzyloxy aniline, have been used in the synthesis of polyurethane cationomers for fluorescent polymeric films. These compounds are explored for their photochromic mechanism and potential applications in materials science (Buruianǎ et al., 2005).
Crystal Growth and Structural Analysis
- Studies involving the crystal growth and structural analysis of aniline derivatives, like 4-Methoxy-N-(nitrobenzylidene)-aniline, have provided insights into the chemical, antimicrobial, and nonlinear optical properties of these compounds, which could be relevant for their application in material sciences and pharmaceuticals (Subi et al., 2022).
Practical Synthesis for Industrial Production
- The practical synthesis of aniline derivatives, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, has been researched for industrial production. This demonstrates the compound's potential for large-scale applications in various industries (Qingwen, 2011).
Polymer Synthesis and Redox Activity
- The synthesis of polymers like poly(aniline-co-3-amino-4-hydroxybenzoic acid) and their redox activities under basic conditions were explored. This type of research could lead to advances in polymer technology and materials engineering (Chen et al., 2013).
Safety and Hazards
Future Directions
A single-step method for aniline formation was examined, using a vanadate catalyst with an iron oxide co-catalyst and hydroxylamine hydrochloride as the amine source. This method achieved up to a 90% yield of aniline . This could potentially be a future direction for the synthesis of 3,4-Dibenzyloxy aniline.
Mechanism of Action
Target of Action
Aniline derivatives are known to interact with various enzymes and proteins in the body . For instance, aniline interacts with enzymes like Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . The role of these targets can vary widely, from metabolic processes to signal transduction pathways.
Mode of Action
Aniline and its derivatives are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby affecting their biological activity.
Biochemical Pathways
For instance, aniline has been found to induce the production of indole derivatives in certain bacteria, suggesting its involvement in tryptophan metabolism .
Pharmacokinetics
Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly eliminated from the body, suggesting a high rate of metabolism . The bioavailability of these compounds can be influenced by factors such as the route of administration and the presence of metabolic enzymes.
Result of Action
Studies on aniline oligomers have shown that these compounds can have cytotoxic effects on certain cell types . The specific effects of 3,4-Dibenzyloxy aniline at the molecular and cellular level would likely depend on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dibenzyloxy aniline. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets . Furthermore, the compound’s environmental stability and its potential to bioaccumulate can also influence its overall impact on the environment and human health.
properties
IUPAC Name |
3,4-bis(phenylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAOYIXQKCKNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482594 | |
| Record name | 3,4-dibenzyloxy aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibenzyloxy aniline | |
CAS RN |
18002-44-3 | |
| Record name | 3,4-dibenzyloxy aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

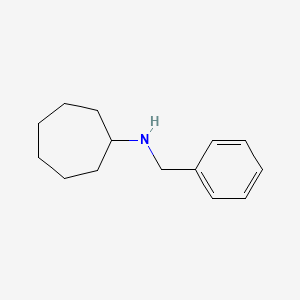
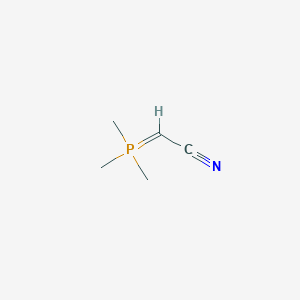

![[(E)-2-ethoxyethenyl]benzene](/img/structure/B3048615.png)

